2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-difluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bound to a 2,5-dimethylphenyl ring. The thienopyrimidinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications. The acetamide side chain, modified with a 2,5-dimethylphenyl group, contributes to steric bulk and lipophilicity, which may influence solubility and membrane permeability .
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-3-4-13(2)18(7-12)25-19(28)11-31-22-26-17-5-6-30-20(17)21(29)27(22)16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDDGLYQEALBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core modified with a difluorophenyl group and an acetamide moiety. The presence of sulfur in the structure suggests potential interactions with biological targets.
Research indicates that compounds similar to this one often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives have been shown to inhibit specific enzymes involved in cancer proliferation and other diseases.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways critical for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thieno[3,2-d]pyrimidine derivatives. The compound demonstrated significant antiproliferative activity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating a potent effect .
Antimicrobial Activity
Another significant aspect of this compound's biological activity is its antimicrobial potential. Preliminary studies have shown that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : In a multicellular spheroid model, the compound was tested for its ability to penetrate and reduce tumor growth. Results indicated a significant reduction in spheroid size compared to controls, suggesting effective penetration and cytotoxicity against tumor cells .
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against biofilms formed by Staphylococcus aureus. The results demonstrated a marked reduction in biofilm biomass at MIC concentrations, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the phenyl rings and the heterocyclic core. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Electronic Effects: The 3,5-difluorophenyl group in the target compound and its dimethoxy analogue () introduces electron-withdrawing effects, stabilizing the thienopyrimidinone core. In contrast, dichlorophenyl substituents () increase electronegativity but reduce resonance stabilization due to larger atomic size and weaker π-backbonding .
Steric and Lipophilicity Considerations :
- The 2,5-dimethylphenyl group in the target compound provides steric hindrance, which may limit binding to flat active sites but improve membrane permeability. The dimethoxy analogue () exhibits reduced steric bulk but higher polarity, favoring interactions with polar protein residues .
- Dichlorophenyl substituents () increase molecular weight and logP (logP ~4.1), reducing bioavailability in hydrophilic environments .
Spectroscopic and Analytical Data :
- ¹H NMR Shifts : The target compound’s methyl groups (δ ~2.19 ppm) and aromatic protons (δ ~7.2–7.4 ppm) align with trends observed in dimethoxy (δ ~3.8–4.0 ppm for OCH₃) and dichloro (δ ~7.8–8.0 ppm for Cl-substituted aryl) analogues .
- Chromatographic Behavior : Methoxy-substituted analogues () exhibit longer retention times in reversed-phase HPLC due to intramolecular hydrogen bonding, whereas methyl-substituted derivatives (target compound) elute earlier, reflecting lower polarity .
The dimethoxy analogue () may exhibit enhanced solubility for intravenous administration, whereas the dichloro derivative () likely prioritizes tissue penetration for topical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
